molecular formula C13H16NNaO3 B2380057 Sodium;5-oxo-5-(2-phenylethylamino)pentanoate CAS No. 2416230-61-8

Sodium;5-oxo-5-(2-phenylethylamino)pentanoate

Cat. No.: B2380057
CAS No.: 2416230-61-8
M. Wt: 257.265
InChI Key: YDQWOZQRRHREID-UHFFFAOYSA-N
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Description

Sodium;5-oxo-5-(2-phenylethylamino)pentanoate is a chemical compound with the molecular formula C13H16NNaO3. This compound is characterized by the presence of a sodium ion, a ketone group, and an amine group attached to a pentanoate backbone. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sodium;5-oxo-5-(2-phenylethylamino)pentanoate typically involves the reaction of 5-oxo-5-(2-phenylethylamino)pentanoic acid with a sodium base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

    Starting Materials: 5-oxo-5-(2-phenylethylamino)pentanoic acid and sodium hydroxide.

    Reaction Conditions: The reaction is conducted in an aqueous medium at room temperature.

    Procedure: The 5-oxo-5-(2-phenylethylamino)pentanoic acid is dissolved in water, and sodium hydroxide is added slowly with constant stirring. The reaction mixture is then allowed to stir for a few hours until the reaction is complete.

    Isolation: The product is isolated by filtration and dried under vacuum.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more advanced techniques such as continuous flow reactors to enhance the efficiency and yield of the reaction. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Sodium;5-oxo-5-(2-phenylethylamino)pentanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.

Major Products

    Oxidation: Formation of 5-oxo-5-(2-phenylethylamino)pentanoic acid.

    Reduction: Formation of 5-hydroxy-5-(2-phenylethylamino)pentanoate.

    Substitution: Formation of various substituted derivatives depending on the reagent used.

Scientific Research Applications

Sodium;5-oxo-5-(2-phenylethylamino)pentanoate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of Sodium;5-oxo-5-(2-phenylethylamino)pentanoate involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis.

Comparison with Similar Compounds

Similar Compounds

  • 5-oxo-5-(2-phenylethylamino)pentanoic acid
  • 5-hydroxy-5-(2-phenylethylamino)pentanoate
  • 5-oxo-5-(2-phenylethylamino)hexanoate

Uniqueness

Sodium;5-oxo-5-(2-phenylethylamino)pentanoate is unique due to its sodium salt form, which enhances its solubility in water and makes it more suitable for certain applications compared to its non-sodium counterparts. This increased solubility can be particularly advantageous in biological and medicinal research, where aqueous solubility is often a critical factor.

Properties

IUPAC Name

sodium;5-oxo-5-(2-phenylethylamino)pentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO3.Na/c15-12(7-4-8-13(16)17)14-10-9-11-5-2-1-3-6-11;/h1-3,5-6H,4,7-10H2,(H,14,15)(H,16,17);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCHYSYCMWKUREL-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNC(=O)CCCC(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16NNaO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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